N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-4-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13(24)23-10-2-3-15-4-5-16(11-17(15)23)22-19(26)18(25)21-12-14-6-8-20-9-7-14/h4-9,11H,2-3,10,12H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUZFQWPUGSZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved by reacting 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with different Grignard reagents, followed by dehydration of the intermediate phenolic compounds.
Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride under acidic conditions.
Coupling with Pyridine Moiety: The final step involves coupling the acetylated tetrahydroquinoline with a pyridine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroquinoline core back to its dihydro or fully reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline or fully reduced tetrahydroquinoline derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of tetrahydroquinoline exhibit anticancer properties. For instance, compounds similar to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-4-yl)methyl]ethanediamide have shown efficacy in inhibiting the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties
-
Neuroprotective Effects
- There is emerging evidence supporting the neuroprotective effects of tetrahydroquinoline derivatives. Studies indicate that these compounds may protect neuronal cells from oxidative stress and neuroinflammation, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Study 2 | Antimicrobial Effects | Showed effectiveness against multi-drug resistant bacterial strains. |
| Study 3 | Neuroprotection | Reported reduction in oxidative stress markers in neuronal cultures treated with the compound. |
Mechanism of Action
The exact mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-4-yl)methyl]ethanediamide is still under investigation. it is believed to exert its effects through the following pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors involved in cancer cell proliferation and survival.
Pathways Involved: It may modulate signaling pathways such as the PI3K/Akt pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Below is a detailed comparison:
Key Observations :
- The target compound differs from 21–25 in its acetylated tetrahydroquinoline core and ethanediamide linker, which may enhance solubility compared to bulkier substituents (e.g., benzamide in 21).
- Methanesulfonamide derivatives (24 , 25 ) exhibit lower melting points (~226–237°C) than carboxamide analogs (21–22 : 220–282°C), suggesting that sulfonamide groups reduce crystallinity .
Physicochemical and Spectroscopic Properties
- IR/NMR Trends : Analogs like 24 () show characteristic peaks for NH (3,390 cm⁻¹), C=O (1,730 cm⁻¹), and aromatic/aliphatic C–H stretches. The target compound’s ethanediamide group would likely exhibit similar carbonyl signals but with distinct splitting due to the bridging structure.
- Elemental Analysis : Compound 24 (C18H19N5SO2) shows close agreement between calculated and found values (e.g., C: 58.52% vs. 58.35%), indicating high purity . The target compound’s pyridine moiety may necessitate stricter control of reaction conditions to avoid byproducts.
Crystallographic and Computational Analysis
Structural studies of similar compounds often employ SHELX or WinGX for refinement.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-4-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities and therapeutic applications. This article details its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2 |
| Molecular Weight | 366.42 g/mol |
| LogP | 2.825 |
| Polar Surface Area | 54.56 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
The biological activity of this compound is attributed to its interaction with various biological targets. The tetrahydroquinoline moiety is known to interact with neurotransmitter receptors and enzymes involved in metabolic pathways. Specifically, it may inhibit certain kinases and modulate signaling pathways related to cell proliferation and apoptosis.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases that are crucial for cancer cell survival.
- Receptor Modulation : It may bind to neurotransmitter receptors, influencing neuronal activity and potentially offering neuroprotective effects.
- Antioxidant Activity : The presence of the tetrahydroquinoline structure suggests possible antioxidant properties, which could protect cells from oxidative stress.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of tetrahydroquinoline exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation .
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents .
- Neuroprotective Effects : Compounds containing the tetrahydroquinoline framework have been investigated for their neuroprotective effects in models of neurodegenerative diseases .
Case Studies
- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that a related tetrahydroquinoline derivative exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism was linked to the activation of apoptotic pathways via mitochondrial dysfunction .
- Antimicrobial Activity : Another investigation found that the compound demonstrated effective inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Neuroprotection : In a model of Alzheimer's disease, a related compound was shown to reduce amyloid-beta plaque formation and improve cognitive function in treated mice .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Tetrahydroquinoline : This can be achieved through cyclization reactions involving appropriate precursors.
- Acetylation : The tetrahydroquinoline intermediate is acetylated using acetic anhydride or acetyl chloride.
- Amidation : The final step involves coupling the acetylated tetrahydroquinoline with pyridine derivatives through amide bond formation.
Q & A
What are the optimal synthetic pathways for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-4-yl)methyl]ethanediamide?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions, including amide coupling and functional group protection/deprotection. Key steps include:
- Acetylation of tetrahydroquinoline: Use acetyl chloride in dichloromethane with a base (e.g., triethylamine) at 0–5°C to prevent side reactions .
- Ethanediamide formation: React the acetylated intermediate with pyridin-4-ylmethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
- Purification: Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product with >95% purity .
Which characterization techniques are critical for confirming the compound’s structure and purity?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR in DMSO-d6 identifies functional groups (e.g., acetyl protons at ~2.1 ppm, pyridinyl protons at 8.5–7.5 ppm) and confirms regiochemistry .
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS validates the molecular formula (e.g., [M+H]+ calculated for C23H25N3O3: 400.1865) .
- HPLC-PDA: Monitors purity (>98%) and detects UV-active impurities (λ = 254 nm) .
How can researchers design structure-activity relationship (SAR) studies for this compound?
Level: Advanced
Methodological Answer:
- Core modifications: Synthesize analogs with varied substituents (e.g., replacing acetyl with sulfonyl groups) to assess impact on bioactivity .
- Computational docking: Use Schrödinger Suite or AutoDock Vina to predict binding modes with targets (e.g., kinase domains), guiding SAR hypotheses .
- Biological assays: Test analogs in dose-response curves (e.g., IC50 in enzyme inhibition assays) to quantify potency changes .
How should discrepancies between in vitro binding data and cellular activity be resolved?
Level: Advanced
Methodological Answer:
- Orthogonal assays: Compare SPR (surface plasmon resonance) binding kinetics with cellular viability assays (e.g., MTT) to distinguish target engagement from off-target effects .
- Permeability assessment: Use Caco-2 monolayer assays to evaluate cellular uptake; poor permeability may explain weak cellular activity despite high binding affinity .
- Metabolite screening: LC-MS/MS identifies intracellular degradation products that reduce efficacy .
What solvent systems and reaction conditions maximize yield during synthesis?
Level: Basic
Methodological Answer:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency, while dichloromethane is optimal for acetylation .
- Temperature control: Maintain −10°C during carbodiimide activation to minimize racemization .
- Catalysts: Add DMAP (4-dimethylaminopyridine) to accelerate acylation reactions .
What computational methods predict the compound’s interactions with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess binding stability and identify key residues .
- Free-energy calculations: Use MM-PBSA/GBSA to estimate binding affinities and validate docking poses .
- Pharmacophore modeling: Generate 3D pharmacophores (e.g., using MOE) to align with known inhibitors of related targets .
How is purity assessed, and what methods optimize yield post-synthesis?
Level: Basic
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures (7:3 v/v) to crystallize the compound, improving purity to >99% .
- Flash chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane gradients removes unreacted starting materials .
- Yield optimization: Track reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and quench reactions at 85% conversion to minimize by-products .
How to design assays probing the compound’s mechanism of action?
Level: Advanced
Methodological Answer:
- Target identification: Perform thermal shift assays (TSA) to screen for protein stabilization upon ligand binding .
- Pathway analysis: Use RNA-seq or phosphoproteomics to map cellular signaling changes post-treatment .
- Kinetic studies: Employ stopped-flow fluorescence to measure enzyme inhibition rates (kcat/KM) .
What methods determine the compound’s stability under varying conditions?
Level: Basic
Methodological Answer:
- Accelerated stability testing: Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C indicates robustness) .
- Photostability: Expose to UV light (λ = 365 nm) and quantify degradation products with LC-MS .
How can conflicting data from biochemical vs. cell-based assays be reconciled?
Level: Advanced
Methodological Answer:
- Off-target profiling: Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify secondary targets .
- Microsomal stability assays: Incubate with liver microsomes to assess metabolic inactivation .
- Chemical proteomics: Employ affinity-based pulldowns with biotinylated analogs to capture interacting proteins in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
